(R)-1-(4-tert-Butylphenyl)butylamine hydrochloride CAS number 1159823-22-9
(R)-1-(4-tert-Butylphenyl)butylamine hydrochloride CAS number 1159823-22-9
This technical guide details the chemical identity, synthesis, and application of (R)-1-(4-tert-Butylphenyl)butylamine hydrochloride (CAS 1159823-22-9), a specialized chiral building block used in the development of calcimimetics, S1P receptor modulators, and other GPCR-targeted therapeutics.
CAS Number: 1159823-22-9 Chemical Class: Chiral Arylalkylamine Role: Advanced Pharmaceutical Intermediate
Executive Summary
(R)-1-(4-tert-Butylphenyl)butylamine hydrochloride is a high-value chiral amine intermediate. Its structural core—a lipophilic tert-butylphenyl group linked to a chiral amine—serves as a critical pharmacophore in medicinal chemistry, particularly for G-Protein Coupled Receptors (GPCRs) . It is structurally homologous to the "lipophilic tail" found in calcimimetics (e.g., Cinacalcet analogs) and S1P1 receptor modulators. This guide outlines the enantioselective synthesis, quality control, and handling protocols required for its use in drug development.
Chemical Identity & Properties
Nomenclature & Structure
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IUPAC Name: (1R)-1-(4-tert-butylphenyl)butan-1-amine hydrochloride
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Synonyms: (R)-4-tert-Butyl-alpha-propylbenzylamine HCl
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Molecular Formula: C₁₄H₂₃N · HCl
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Molecular Weight: 241.80 g/mol (Salt), 205.34 g/mol (Free Base)
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Chirality: (R)-Enantiomer (Specific rotation is critical for biological activity)
Physicochemical Specifications
| Property | Specification | Note |
| Appearance | White to off-white crystalline solid | Hygroscopic nature |
| Melting Point | 185–190 °C (Decomp.) | Typical for HCl salts of this class |
| Solubility | Soluble in MeOH, DMSO, Water | Limited solubility in non-polar solvents |
| Enantiomeric Excess | ≥ 98.0% ee | Critical for pharmaceutical applications |
| Hygroscopicity | Moderate | Store under desiccant |
Synthetic Pathways (Enantioselective)
The synthesis of CAS 1159823-22-9 requires high stereocontrol to establish the (R)-configuration at the benzylic position. Two primary routes are industry standards: the Ellman Sulfinamide Method (preferred for research scale) and Asymmetric Transfer Hydrogenation (ATH) (preferred for scale-up).
Route A: Ellman Sulfinamide Auxillary (Research Scale)
This method utilizes tert-butanesulfinamide as a chiral auxiliary to direct the addition of the propyl group.
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Condensation: 4-tert-Butylbenzaldehyde is condensed with (R)-tert-butanesulfinamide (using Ti(OEt)₄) to form the chiral N-sulfinyl imine.
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Grignard Addition: Propylmagnesium chloride (n-PrMgCl) is added diastereoselectively. The bulky tert-butyl group directs the attack, yielding the sulfinamide intermediate.
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Deprotection: Acidic hydrolysis (HCl/MeOH) removes the sulfinyl group, yielding the target amine hydrochloride.
Route B: Asymmetric Transfer Hydrogenation (Scale-Up)
This route involves the reduction of the corresponding ketone using a chiral Ruthenium or Rhodium catalyst.
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Ketone Formation: Friedel-Crafts acylation of tert-butylbenzene with butyryl chloride yields 1-(4-tert-butylphenyl)butan-1-one.
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Reductive Amination/ATH: The ketone is converted to the imine (using NH₄OAc) and reduced using a chiral catalyst (e.g., RuCl(p-cymene)[(R,R)-Ts-DPEN]) and a hydrogen source (HCOOH/TEA).
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Salt Formation: Treatment with anhydrous HCl in ether/dioxane precipitates the hydrochloride salt.
Synthesis Workflow Diagram
Caption: Figure 1. Enantioselective synthesis via Ellman auxiliary ensuring (R)-configuration fidelity.
Applications in Drug Discovery
This compound acts as a "privileged structure" in medicinal chemistry, specifically as a Lipophilic Amine Pharmacophore .
Calcimimetics (CaSR Modulators)
The 1-arylalkylamine motif is central to calcimimetics like Cinacalcet and Tecalcet . The bulky tert-butyl group mimics the naphthyl or trifluoromethylphenyl groups seen in approved drugs, providing hydrophobic interactions within the transmembrane domain of the Calcium-Sensing Receptor (CaSR).
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Mechanism: Allosteric modulation of CaSR to suppress PTH secretion.
S1P Receptor Modulators
Lipophilic chiral amines are key intermediates for Sphingosine-1-Phosphate (S1P) receptor modulators (e.g., analogs of Siponimod or Ponesimod ). The (R)-configuration often dictates the binding affinity to the S1P1 pocket.
Pharmacophore Mapping Diagram
Caption: Figure 2. Pharmacophore mapping of the intermediate to GPCR binding domains.
Analytical Quality Control
Trustworthiness in data is paramount. The following protocols validate the identity and purity of the compound.
Chiral HPLC Method (Enantiomeric Excess)
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Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).
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Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
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Flow Rate: 0.5 mL/min.
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Detection: UV @ 220 nm or 254 nm.
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Expected Result: The (R)-enantiomer typically elutes before or after the (S)-enantiomer depending on the specific column interaction; a racemic standard must be run first to establish retention times.
NMR Characterization (¹H NMR, 400 MHz, DMSO-d₆)
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δ 8.50 (br s, 3H): Ammonium protons (NH₃⁺).
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δ 7.40 (d, 2H) & 7.25 (d, 2H): Para-substituted aromatic ring system.
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δ 4.15 (m, 1H): Benzylic methine proton (chiral center).
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δ 1.80 - 1.20 (m, 4H): Butyl chain methylene protons.
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δ 1.28 (s, 9H): tert-Butyl group (singlet, characteristic).
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δ 0.85 (t, 3H): Terminal methyl of the butyl chain.
Handling & Stability
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; exposure to moisture can lead to clumping and hydrolysis risks over long periods.
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Safety:
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GHS Classification: Warning.[1]
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.
References
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Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Accounts of Chemical Research. Link
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Noyori, R., et al. (1996). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Journal of the American Chemical Society.[2] Link
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PubChem Compound Summary. "1-(4-tert-Butylphenyl)butylamine." National Center for Biotechnology Information. Link
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ChemicalBook & Vendor Data. "CAS 1159823-22-9 Product Specifications." Link
